molecular formula C10H18N2O3 B13933424 Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate CAS No. 534603-24-2

Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate

Cat. No.: B13933424
CAS No.: 534603-24-2
M. Wt: 214.26 g/mol
InChI Key: GOOHFJJQHAKQAR-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate is a chemical compound with a piperazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both ester and ketone functional groups within the molecule allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate typically involves the reaction of ethyl acetoacetate with methylamine under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification. The general reaction conditions involve the use of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-ethyl-1-methyl-3-oxo-2-piperazinecarboxylate
  • Ethyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate
  • Methyl 4-ethyl-1-methyl-3-oxo-2-piperazinepropionate

Uniqueness

Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate is unique due to its specific combination of functional groups and the piperazine ring structure. This combination allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

534603-24-2

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-(4-ethyl-1-methyl-3-oxopiperazin-2-yl)acetate

InChI

InChI=1S/C10H18N2O3/c1-4-12-6-5-11(2)8(10(12)14)7-9(13)15-3/h8H,4-7H2,1-3H3

InChI Key

GOOHFJJQHAKQAR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C(C1=O)CC(=O)OC)C

Origin of Product

United States

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